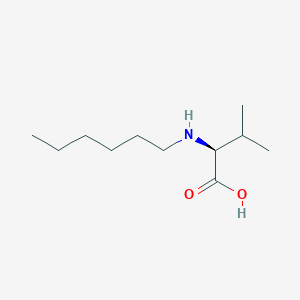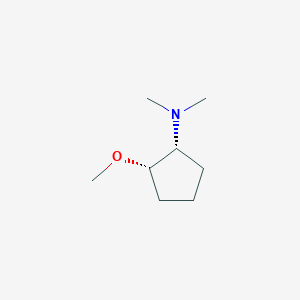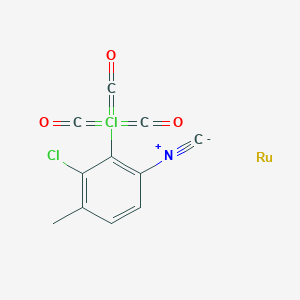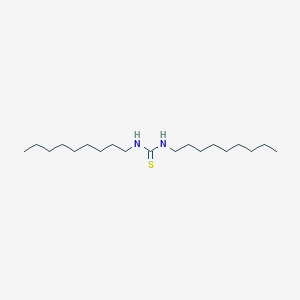
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride is an organic compound with the molecular formula C10H7Br2ClO. It is a derivative of acryloyl chloride, featuring a dibromo-methoxyphenyl group. This compound is primarily used in organic synthesis and various chemical reactions due to its reactive nature.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride typically involves the reaction of 3,5-dibromo-2-methoxybenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors may be employed to ensure consistent production and minimize side reactions.
化学反応の分析
Types of Reactions
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: The double bond in the prop-2-enoyl group can participate in addition reactions with various reagents.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Bases like triethylamine or pyridine are often used to facilitate the reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
科学的研究の応用
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in synthetic chemistry to introduce the 3,5-dibromo-2-methoxyphenyl group into target molecules.
類似化合物との比較
Similar Compounds
Acryloyl Chloride: Similar in structure but lacks the dibromo-methoxyphenyl group.
3-(3,5-Dibromo-2-methoxyphenyl)propanoic Acid: Similar but with a carboxylic acid group instead of the acyl chloride.
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-en-1-ol: Similar but with an alcohol group.
Uniqueness
3-(3,5-Dibromo-2-methoxyphenyl)prop-2-enoyl chloride is unique due to the presence of both the dibromo and methoxy substituents on the phenyl ring, which confer distinct reactivity and properties compared to other related compounds.
特性
CAS番号 |
62547-38-0 |
|---|---|
分子式 |
C10H7Br2ClO2 |
分子量 |
354.42 g/mol |
IUPAC名 |
3-(3,5-dibromo-2-methoxyphenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C10H7Br2ClO2/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3 |
InChIキー |
RRUMAYVRTRVPDI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Br)Br)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512644.png)

![6-{[(4-Chlorophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14512666.png)





![2-[(Furan-2-yl)methylidene]-3,5-dimethyl-2H-pyrrole](/img/structure/B14512709.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)


